5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24FN5O3S and its molecular weight is 505.57. The purity is usually 95%.
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Biological Activity
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring fused with a 1,2,4-triazole moiety and incorporates several functional groups that suggest diverse pharmacological applications.
Structural Characteristics
The structural formula of the compound is represented as follows:
Property | Details |
---|---|
CAS Number | 898453-08-2 |
Molecular Formula | C26H24FN5O3S |
Molecular Weight | 505.6 g/mol |
Structural Features | Thiazole ring, triazole moiety, piperazine group |
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing thiazole and triazole rings have shown promising results in inhibiting cancer cell proliferation. The structural activity relationship (SAR) analysis suggests that modifications in the phenyl rings enhance cytotoxic activity against various cancer cell lines.
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant effectiveness using models such as the picrotoxin-induced convulsion model. The presence of the thiazole moiety is crucial for exerting anticonvulsant effects, with certain derivatives demonstrating IC50 values indicative of strong activity.
Antimicrobial Effects
Compounds similar to this compound have shown antimicrobial activity. The presence of the methoxy group and fluorinated phenyl ring contributes to enhanced interactions with microbial targets.
Case Studies and Research Findings
- Antitumor Efficacy
-
Anticonvulsant Activity
- The compound was tested in vivo for anticonvulsant properties. It demonstrated significant protective effects against seizures induced by picrotoxin, with a notable reduction in seizure duration and frequency .
- Antimicrobial Testing
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases: Similar compounds have demonstrated inhibitory effects on key kinases involved in cancer progression.
- Modulation of Neurotransmitter Systems: Its piperazine structure suggests potential interactions with serotonin receptors, contributing to its anticonvulsant effects.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-34-20-9-7-19(8-10-20)30-11-13-31(14-12-30)22(17-4-2-5-18(27)16-17)23-25(33)32-26(36-23)28-24(29-32)21-6-3-15-35-21/h2-10,15-16,22,33H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMBIRBOGIECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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